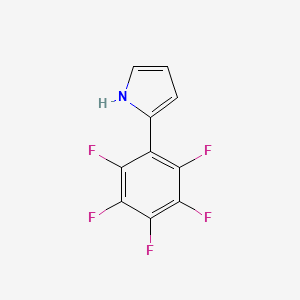

1H-Pyrrole, 2-(pentafluorophenyl)-

Description

Historical Context and Evolution of Fluorinated Heterocycles in Synthetic Chemistry

The field of fluorinated heterocycles is a relatively modern discipline within organic chemistry, with its intensive development commencing in the period following World War II. rsc.org Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental scaffolds in numerous natural products and synthetic drugs. researchgate.net The introduction of fluorine into these heterocyclic structures marked a significant milestone in medicinal chemistry and materials science.

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. This is due to the unique characteristics of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond. researchgate.net These properties can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. researchgate.netrsc.org

A landmark event in this field was the approval of the first fluorinated drug, Fludrocortisone, in 1954. researchgate.net This event catalyzed an exponential growth in the development of fluorinated pharmaceuticals. Today, fluorinated heterocycles are integral components of a significant portion of commercial drugs, agrochemicals, and advanced materials. rsc.orgresearchgate.net The synthesis of these molecules has evolved from classical fluorination methods to sophisticated techniques involving metal-catalyzed reactions and the use of specialized fluorinating reagents. researchgate.netrsc.org

Significance of Pentafluorophenyl Moieties in Organic and Materials Chemistry

The pentafluorophenyl (C₆F₅) group is a particularly influential substituent in modern organic and materials chemistry. researchgate.net Its properties are dominated by the presence of five fluorine atoms, which render the phenyl ring exceptionally electron-deficient. researchgate.netresearchgate.net This strong electron-withdrawing nature is a key driver of the moiety's significance.

In organic synthesis, the C₆F₅ group serves multiple roles. It can act as a powerful activating group, enhancing the reactivity of molecules in reactions like nucleophilic aromatic substitution (SₙAr), where the fluorine atoms can serve as leaving groups. nih.gov Pentafluorophenyl esters, for instance, are highly reactive towards nucleophiles and are widely used in peptide synthesis to form amide bonds under mild conditions. nih.govrsc.org The steric bulk of the C₆F₅ group can also be leveraged to control the stereochemical outcome of reactions, thereby improving selectivity. researchgate.net

In materials science, the pentafluorophenyl moiety is crucial for designing advanced materials with unique properties. researchgate.net The incorporation of C₆F₅ groups can lead to:

Enhanced Thermal Stability : Materials containing this group often exhibit high thermal stability, making them suitable for high-temperature applications. researchgate.net

Tunable Electronic Properties : The electron-deficient nature of the C₆F₅ ring allows for the precise tuning of the electronic and optoelectronic properties of conjugated systems, such as polymers for organic electronics (e.g., OLEDs and OFETs). researchgate.netnih.gov

Controlled Solid-State Packing : The C₆F₅ group is known to participate in non-covalent interactions, such as face-to-face stacking with electron-rich phenyl groups. This "phenyl-pentafluorophenyl stacking" can be used to direct the crystal packing of molecules, which is critical for controlling the properties of solid-state materials. nih.gov

The versatility of the pentafluorophenyl group makes it an invaluable tool for chemists seeking to create complex molecules and functional materials with tailored characteristics. researchgate.net

Structural Versatility and Electronic Perturbations in Pyrrole-Based Systems Bearing Perfluorinated Aryl Substituents

Pyrrole (B145914) is an electron-rich aromatic heterocycle, and the introduction of a strongly electron-withdrawing pentafluorophenyl substituent dramatically perturbs its electronic structure and reactivity. wikipedia.orgrsc.org When a C₆F₅ group is attached to the pyrrole ring, as in 1H-Pyrrole, 2-(pentafluorophenyl)- , it significantly lowers the electron density of the heterocyclic core.

This electronic perturbation has several important consequences:

Reactivity in Electrophilic Substitution : While pyrrole itself is highly reactive towards electrophiles, the presence of the C₆F₅ group deactivates the ring. Studies on the related isomer, 1-(pentafluorophenyl)-1H-pyrrole, show that electrophilic substitution, such as formylation and acylation, still occurs, predominantly at the 2-position. nih.gov This suggests that in the case of the 2-substituted isomer, the electronic landscape would be significantly altered, influencing the regioselectivity of further reactions.

Acidity of the N-H Bond : The electron-withdrawing effect of the C₆F₅ group is expected to increase the acidity of the pyrrole N-H proton compared to unsubstituted pyrrole, influencing its reactivity and potential for N-functionalization.

Polymer Properties : When incorporated into polymers, these substituted pyrrole units can significantly alter the material's properties. For example, incorporating electron-withdrawing groups into the backbone of 2,5-di(2-thienyl)pyrrole-based polymers has been shown to increase their band gaps and lower their HOMO/LUMO energy levels. researchgate.net

Overview of Research Trajectories for 1H-Pyrrole, 2-(pentafluorophenyl)-

Research involving 1H-Pyrrole, 2-(pentafluorophenyl)- and related systems is primarily driven by their potential as building blocks for advanced functional materials. The unique combination of an electron-rich pyrrole core and a strongly electron-deficient pentafluorophenyl substituent makes this compound an attractive monomer for the synthesis of polymers with tailored optoelectronic properties.

Key research trajectories include:

Conducting Polymers : Pyrrole itself is a precursor to the conducting polymer polypyrrole. wikipedia.org The synthesis of polymers incorporating 1H-Pyrrole, 2-(pentafluorophenyl)- is a promising route to materials with modified conductivity, stability, and processability. The electronic properties of such polymers can be fine-tuned by the strategic placement of the C₆F₅ groups. rsc.org

Optoelectronic Materials : The compound is a valuable synthon for creating donor-acceptor type materials. The pyrrole unit can act as an electron donor, while the pentafluorophenyl group acts as an electron acceptor. This intramolecular charge-transfer character is highly desirable for applications in organic solar cells, light-emitting diodes, and sensors. rsc.org Research has shown that diversifying the aromatic units attached to pyrrolic cores is an effective strategy for tuning optical absorbance across the visible spectrum. rsc.org

Supramolecular Chemistry : The ability of the pentafluorophenyl group to engage in specific non-covalent interactions is exploited in the design of self-assembling systems and crystal engineering. 1H-Pyrrole, 2-(pentafluorophenyl)- can be used to construct complex architectures with predictable packing and properties in the solid state. nih.gov

Medicinal Chemistry : While less explored for this specific isomer, pyrrole derivatives are a staple in medicinal chemistry, exhibiting a wide range of biological activities. rsc.orggoogle.com The introduction of a pentafluorophenyl group can enhance pharmacokinetic properties, making fluorinated pyrroles interesting candidates for drug discovery programs. rsc.org

The synthesis of 1H-Pyrrole, 2-(pentafluorophenyl)- was described as early as 1993 through a photo-induced electron transfer process. nih.gov Its utility as a precursor for new oligo- and polypyrrole derivatives with interesting optoelectronic properties continues to be a primary focus of research. researchgate.net

Compound Data

Table 1: Physicochemical Properties of 1H-Pyrrole, 2-(pentafluorophenyl)- This table is interactive. You can sort the data by clicking on the column headers.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2,3,4,5,6-pentafluorophenyl)-1H-pyrrole | |

| Molecular Formula | C₁₀H₄F₅N | |

| Molecular Weight | 233.14 g/mol | |

| CAS Number | 147439-17-6 | |

| Monoisotopic Mass | 233.02638994 Da | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 1 |

Mentioned Compounds

Structure

3D Structure

Properties

CAS No. |

147439-17-6 |

|---|---|

Molecular Formula |

C10H4F5N |

Molecular Weight |

233.14 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)-1H-pyrrole |

InChI |

InChI=1S/C10H4F5N/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h1-3,16H |

InChI Key |

ZPASTXAQAXSFIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Pentafluorophenyl Substituted Pyrrole Systems

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is a π-excessive five-membered heterocycle that readily undergoes electrophilic aromatic substitution. wikipedia.orgslideshare.net The reaction is significantly more facile than with benzene, allowing for the use of milder reagents and conditions. pearson.com The regioselectivity of this substitution is governed by the stability of the cationic intermediate (sigma complex). Attack at the C2 (α) position is generally favored over the C3 (β) position because the resulting intermediate can be stabilized by three resonance structures, compared to only two for C3 attack. echemi.comstackexchange.comquora.com In the case of 2-(pentafluorophenyl)-1H-pyrrole, the C2 and C5 positions are not equivalent. The strongly electron-withdrawing pentafluorophenyl group at the C2 position deactivates the entire pyrrole ring towards electrophilic attack. However, the inherent directing effect of the pyrrole nitrogen still favors substitution at the available α-position, which is C5.

Formylation and Acylation Reactions

Formylation and acylation are common electrophilic substitution reactions used to functionalize pyrrole rings. The Vilsmeier-Haack reaction is a widely used method for formylation, employing reagents like a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride to generate the electrophilic Vilsmeier reagent (an iminium cation). chemtube3d.com Friedel-Crafts acylation, another key transformation, introduces an acyl group using an acyl chloride or anhydride, typically in the presence of a Lewis acid catalyst. nsf.gov However, due to the high reactivity of the pyrrole ring, milder conditions are often sufficient. pearson.com

While specific studies on the formylation and acylation of 2-(pentafluorophenyl)-1H-pyrrole are not detailed in the surveyed literature, extensive research on the isomeric 1-(pentafluorophenyl)-1H-pyrrole provides valuable insight. Electrophilic substitution on this N-substituted isomer, such as Vilsmeyer-Haack formylation or acylation with anhydrides, occurs with high selectivity at the C2 position, yielding the 2-acylpyrrole derivatives in good yields. nih.govresearchgate.net This underscores the strong directing effect of the pyrrole ring structure towards α-substitution.

Table 1: Electrophilic Acylation of 1-(Pentafluorophenyl)-1H-pyrrole This table illustrates the typical regioselectivity of electrophilic substitution on a pentafluorophenyl-pyrrole system, based on data for the N-substituted isomer.

| Entry | Acylating Agent | Product | Yield |

| 1 | Vilsmeier-Haack (DMF/POCl₃) | 1-(Pentafluorophenyl)-1H-pyrrole-2-carbaldehyde | 76% |

| 2 | Acetic anhydride | 1-(1-Pentafluorophenyl-1H-pyrrole-2-yl)-ethanone | 70% |

| 3 | Propanoic anhydride | 1-(1-Pentafluorophenyl-1H-pyrrole-2-yl)-propan-1-one | 72% |

Data sourced from Molecules 2003, 8(4), 373-381. nih.govresearchgate.net

Regioselectivity Control and Isomerization Pathways

As established, electrophilic attack on a substituted pyrrole ring kinetically favors the open α-position (C5 in the case of 2-substituted pyrroles). echemi.comstackexchange.com However, the initial product is not always the most thermodynamically stable isomer. Under certain conditions, particularly in the presence of strong acid, migration of substituents around the pyrrole ring can occur, allowing for the synthesis of isomers that are not accessible through direct substitution.

Trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid, is a powerful catalyst for various organic transformations, including Friedel-Crafts reactions and rearrangements. mdpi.comorganic-chemistry.orgsigmaaldrich.com It has been shown to effectively mediate the rearrangement of acyl groups on the pyrrole ring. nih.govresearchgate.net

In studies on 2-acyl-1-(pentafluorophenyl)pyrroles, treatment with trifluoromethanesulfonic acid in dichloroethane at reflux prompts a clean and high-yielding isomerization to the corresponding 3-acyl-1-(pentafluorophenyl)pyrroles. nih.govresearchgate.net This acid-promoted conversion is of significant preparative value, as it provides a straightforward, one-step route to 3-acylpyrroles from the more readily available 2-acyl isomers. nih.gov The mechanism is believed to involve protonation of the acyl group, followed by deacylation to form an acylium ion and the pyrrole ring. A subsequent re-acylation at the more thermodynamically stable C3 position leads to the rearranged product. While not specifically documented for acylated derivatives of 2-(pentafluorophenyl)-1H-pyrrole, this methodology presents a plausible pathway for achieving similar isomerizations, for instance, converting a 5-acyl-2-(pentafluorophenyl)pyrrole to a 4-acyl-2-(pentafluorophenyl)pyrrole.

Table 2: Trifluoromethanesulfonic Acid-Mediated Rearrangement of 2-Acyl-1-(pentafluorophenyl)pyrroles This table demonstrates the utility of TfOH in effecting acyl group migration on the pyrrole ring.

| Starting Material (2-Acyl Isomer) | Product (3-Acyl Isomer) | Yield |

| 1-(Pentafluorophenyl)-1H-pyrrole-2-carbaldehyde | 1-(Pentafluorophenyl)-1H-pyrrole-3-carbaldehyde | Nearly Quantitative |

| 1-(1-Pentafluorophenyl-1H-pyrrole-2-yl)-ethanone | 1-(1-Pentafluorophenyl-1H-pyrrole-3-yl)-ethanone | Nearly Quantitative |

| 1-(1-Pentafluorophenyl-1H-pyrrole-2-yl)-propan-1-one | 1-(1-Pentafluorophenyl-1H-pyrrole-3-yl)-propan-1-one | Nearly Quantitative |

Data sourced from Molecules 2003, 8(4), 373-381. nih.govresearchgate.net

Nucleophilic Reactivity of the Pentafluorophenyl Moiety

The pentafluorophenyl (PFP) group is highly electron-deficient due to the strong inductive effect of the five fluorine atoms. This property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for non-activated benzene rings. core.ac.uk The SNAr reaction on PFP-substituted compounds is a valuable tool for introducing a wide array of functional groups. nih.govresearchgate.net

SNAr Reactions with Various Nucleophiles

The PFP group attached to a pyrrole ring readily undergoes SNAr reactions with a variety of nucleophiles. nih.gov Research on closely related structures, such as 5-(pentafluorophenyl)-dipyrrane, demonstrates that amines and alcohols are effective nucleophiles for this transformation. nih.govscispace.comacs.org These reactions typically proceed with high regioselectivity, with the nucleophile displacing the fluorine atom at the para position (C4) of the PFP ring. nih.govscispace.com This selectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs para to the substituent group (the pyrrolyl moiety).

A diverse range of functionalities can be introduced using this method. For instance, reactions with various primary and secondary amines have been used to append groups containing allyl, propargyl, azido, hydroxyl, and further amino functionalities. scispace.com Similarly, oxygen nucleophiles, such as alcohols, can be used to form ether linkages under basic conditions. acs.org

Table 3: SNAr Reactions on 5-(Pentafluorophenyl)-dipyrrane with Various Nucleophiles This table exemplifies the range of nucleophiles and the typical high yields obtained in the para-substitution of the PFP ring in a pyrrole-containing system.

| Nucleophile | Reagents/Conditions | Product Substituent at PFP para-position | Yield |

| Allylamine | K₂CO₃, DMSO, 70 °C | -NH-CH₂CH=CH₂ | 94% |

| Propargylamine | K₂CO₃, DMSO, 70 °C | -NH-CH₂C≡CH | 91% |

| 3-Azido-1-propanamine | K₂CO₃, DMSO, 90 °C | -NH-(CH₂)₃-N₃ | 76% |

| 2-Aminoethanol | K₂CO₃, DMSO, 70 °C | -NH-(CH₂)₂-OH | 98% |

| Ethylenediamine | K₂CO₃, DMSO, 70 °C | -NH-(CH₂)₂-NH₂ | 95% |

| 1-Propanol | NaH, THF/DMF | -O-(CH₂)₂-CH₃ | 91% |

| Propargyl alcohol | NaH, THF/DMF | -O-CH₂C≡CH | 85% |

Data sourced from Chemistry – A European Journal 2016, 22, 13953–13964 and Organic Letters 2015, 17(5), 1196-1199. scispace.comacs.org

Influence of Nucleophile Nature and Reaction Conditions on Substitution Pattern

The substitution pattern in SNAr reactions of PFP-pyrroles is remarkably consistent, almost exclusively yielding the product of para-fluorine displacement. nih.govscispace.com This high regioselectivity holds true for a variety of amine and alcohol nucleophiles. scispace.comacs.org

While the substitution pattern on the PFP ring is not typically affected by these conditions, side reactions can occur. For example, in the substitution with allyloxy and propargyloxy groups, prolonged reaction times at high temperatures in the presence of a base can lead to cleavage of the newly formed ether linkage. scispace.com Therefore, careful optimization of reaction time and temperature is necessary to maximize the yield of the desired product and minimize decomposition or side reactions. scispace.com

Intramolecular Cyclizations and Rearrangements

The presence of the highly electronegative pentafluorophenyl group on the pyrrole ring significantly influences its electronic properties, paving the way for unique intramolecular cyclization and rearrangement reactions. These transformations are often driven by the inductive effects of the C₆F₅ moiety and can lead to the formation of complex, fused heterocyclic structures.

Electrocyclic reactions, a class of pericyclic rearrangements, involve the intramolecular conversion of a pi bond into a sigma bond, leading to the formation of a new ring. wikipedia.orglibretexts.org In systems containing 2-(pentafluorophenyl)pyrrole, particularly within larger macrocyclic structures like N-confused porphyrins (NCPs), these reactions can be triggered without a catalyst to form elaborate fused ring systems. nih.govacs.org

A notable example is the transformation of a 3-C methyl vinyl ketone-derived pentafluorophenyl-N-confused porphyrin (PFNCP-ac, 3a ) into a nih.govnih.govresearchgate.net-tricyclic fused system (5 ). nih.govacs.org This reaction proceeds through a catalyst-free electrocyclization in the free-base state. nih.govacs.org The inductive effect of the nearby meso-pentafluorophenyl group is believed to facilitate the interaction between the 3-C position of the inverted pyrrole ring and the ortho C-F unit of the phenyl ring, culminating in the elimination of hydrogen fluoride (HF) and the formation of a new carbon-carbon bond. acs.org This ring fusion creates a more extensive and rigid π-conjugated system, which significantly impacts the photophysical properties of the molecule, causing a notable red shift in its absorption spectrum. nih.gov

The tricyclic ring is formed by the fusion of the inverted pyrrole ring with a meso-phenyl group through the elimination of HF between the 3-ylidene-2-propanone substituent and an ortho-fluorine atom of the meso-pentafluorophenyl group. acs.org This process can be initiated by refluxing the precursor in a solvent like dimethylformamide (DMF), which acts as both a solvent and a base to facilitate the HF elimination. acs.org

Table 1: Key Transformations in the Electrocyclization of a PFNCP Derivative

| Starting Material | Reaction Conditions | Product | Key Outcome |

| PFNCP-ac (3a ) | Reflux in DMF, 2h | nih.govnih.govresearchgate.net-Tricyclic Fused PFNCP (5 ) | 18% yield, HF elimination |

| PFNCP-acac (2a ) | Reflux in DMF, 4h | nih.govnih.govresearchgate.net-Tricyclic Fused PFNCP (5 ) | 12% yield, In-situ degradation and cyclization |

In macrocycles incorporating the 2-(pentafluorophenyl)pyrrole unit, specific substituents can undergo degradation reactions under certain conditions, which can be a crucial step preceding further transformations. One such mechanism is acyl cleavage. For instance, an acetylacetonate (acac) group substituted at the 3-C position of a pentafluorophenyl-N-confused porphyrin (PFNCP-acac, 2a ) undergoes an acyl cleavage degradation reaction in a mildly acidic environment. nih.govacs.org

This reaction cleaves the acetylacetonate group, yielding a 3-C methyl vinyl ketone-derived product (PFNCP-ac, 3a ). nih.govacs.org This transformation is significant as the resulting product is the direct precursor for the electrocyclic ring-fusion reaction described previously. The reaction can be carried out by treating the acac-substituted compound with acetic acid in toluene (B28343) under gentle heating, achieving a 60% yield of the acyl-cleaved product. acs.org This demonstrates a controlled degradation pathway that modifies the macrocycle's periphery, enabling subsequent intramolecular cyclizations.

Table 2: Acyl Cleavage Reaction Data

| Precursor | Reagents | Product | Yield |

| PFNCP-acac (2a ) | Acetic acid, Toluene | PFNCP-ac (3a ) | 60% |

Coordination Chemistry and Metalation Reactions

The pyrrolic nitrogen atoms and the extended π-system of macrocycles containing 2-(pentafluorophenyl)pyrrole make them effective ligands for a variety of metal ions. The coordination behavior is influenced by the electronic modifications induced by the pentafluorophenyl substituent.

Metalation reactions can sometimes lead to unexpected structural transformations. For example, the initial observation of the nih.govnih.govresearchgate.net-tricyclic fused ring structure in a pentafluorophenyl-N-confused porphyrin system was perceived during a metalation reaction of the PFNCP-acac compound 2a with vanadyl acetylacetonate, [VO(acac)₂]. acs.org While the specific role of the vanadium complex in promoting the cyclization was not fully elucidated, it highlights how metal coordination can trigger or facilitate intramolecular rearrangements.

In other complex polypyrrolic systems, metalation with copper(II) acetylacetonate has been shown to result in either the attachment of an acetylacetonyl moiety to a terminal pyrrole ring or the cleavage of the macrocycle to form a new coordinated ligand. researchgate.net These examples underscore the rich and varied coordination chemistry of pentafluorophenyl-substituted pyrrolic systems, where metalation can lead to stable complexes, catalytic species, or serve as a trigger for profound structural changes.

Advanced Characterization Techniques and Spectroscopic Analysis Methodologies

Structural Elucidation Techniques

Structural elucidation is fundamental to understanding the properties and reactivity of 2-(pentafluorophenyl)-1H-pyrrole. While detailed experimental data for this specific molecule is not widely published, standard analytical techniques are routinely applied to characterize it and related structures.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) stands as the most powerful method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide unequivocal proof of the atom connectivity, bond lengths, bond angles, and intermolecular interactions of 2-(pentafluorophenyl)-1H-pyrrole.

For analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

In the case of 2-(pentafluorophenyl)-1H-pyrrole, SC-XRD would be expected to reveal the relative orientation of the pyrrole (B145914) and pentafluorophenyl rings. A key feature of interest would be the planarity between the two rings and the potential for intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and π-π stacking interactions driven by the electron-rich pyrrole and electron-deficient pentafluorophenyl rings. Such stacking is a known phenomenon for pentafluorophenyl-containing compounds and plays a crucial role in their solid-state packing and material properties. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 2-(pentafluorophenyl)-1H-pyrrole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. In 2-(pentafluorophenyl)-1H-pyrrole, four distinct proton signals are expected. The pyrrole ring contains three protons (at positions 3, 4, and 5), and the nitrogen atom bears one proton (N-H).

The N-H proton typically appears as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature. The three aromatic protons on the pyrrole ring would appear as distinct multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (spin-spin splitting) would confirm the 2-substitution pattern.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For 2-(pentafluorophenyl)-1H-pyrrole, a total of 10 carbon atoms are present. Due to the substitution pattern, these are expected to be chemically non-equivalent, potentially giving rise to up to 10 distinct signals in the ¹³C NMR spectrum.

The four carbons of the pyrrole ring and the six carbons of the pentafluorophenyl ring would resonate in the aromatic region. The carbon atom directly attached to the nitrogen (C5) and the carbon attached to the pentafluorophenyl group (C2) would have characteristic chemical shifts. The five fluorine atoms on the phenyl ring cause C-F coupling, which can lead to splitting of the carbon signals, providing further structural confirmation.

¹⁹F NMR Spectroscopy for Fluorine Environments

Given the presence of the pentafluorophenyl group, fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful and informative technique. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive. wikipedia.org The pentafluorophenyl group contains three distinct fluorine environments: two ortho-fluorines (F-2', F-6'), two meta-fluorines (F-3', F-5'), and one para-fluorine (F-4').

This arrangement typically results in a characteristic 2:1:2 pattern of signals in the ¹⁹F NMR spectrum. psu.edu The ortho-fluorines usually appear as a doublet of doublets (or a triplet), the para-fluorine as a triplet, and the meta-fluorines as a triplet of triplets (or a more complex multiplet). The chemical shifts are sensitive to the electronic environment and provide a unique fingerprint for the pentafluorophenyl moiety. psu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns.

For 2-(pentafluorophenyl)-1H-pyrrole, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula, C₁₀H₄F₅N. The exact mass is calculated to be 233.02638994 Da. nih.gov Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 233. Subsequent fragmentation might involve the loss of small, stable molecules like HCN from the pyrrole ring or fragmentation of the pentafluorophenyl ring. A GC-MS spectrum for this compound is noted as being available in the Wiley Registry of Mass Spectral Data. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 1H-Pyrrole, 2-(pentafluorophenyl)-, with the molecular formula C₁₀H₄F₅N, the calculated monoisotopic mass is 233.02639 g/mol . epa.gov HRMS provides highly accurate mass measurements, which are essential for confirming the elemental formula and identifying unknown compounds. nih.gov The technique's ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage. nih.govnih.gov

Table 1: HRMS Data for 1H-Pyrrole, 2-(pentafluorophenyl)-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₄F₅N |

| Monoisotopic Mass | 233.02639 g/mol |

| Average Mass | 233.141 g/mol |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the analysis of pyrrole derivatives, ESI-MS is often used to generate protonated molecules, [M+H]⁺. nih.gov The fragmentation pathways of these ions can then be studied to elucidate the structure of the molecule. nih.gov For instance, studies on 2-substituted pyrrole derivatives have shown that the fragmentation patterns are significantly influenced by the nature of the substituent at the 2-position. nih.gov This technique is valuable for providing structural information and has been successfully applied in the analysis of various pyrrole-containing compounds. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a sensitive technique used for the analysis of a wide range of molecules, including polymers and biomolecules. nih.govnih.gov In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. While specific MALDI-TOF MS data for 1H-Pyrrole, 2-(pentafluorophenyl)- is not extensively documented in the provided context, the technique is generally applicable to the analysis of organic molecules and can provide information on molecular weight and purity. nih.gov

Laser Desorption Mass Spectrometry (LD-MS)

Laser Desorption Mass Spectrometry (LD-MS) is a technique that utilizes a laser to desorb and ionize analytes directly from a surface. This method can be used for the analysis of various materials, including organic compounds and polymers. The information derived from LD-MS can be valuable for understanding the composition and structure of the analyte.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For pyrrole and its derivatives, characteristic IR bands include N-H stretching, C-H stretching, C=C stretching, and ring vibrations. The presence of the pentafluorophenyl group in 1H-Pyrrole, 2-(pentafluorophenyl)- would introduce strong absorption bands associated with C-F stretching vibrations.

Table 2: Characteristic IR Absorption Bands for Pyrrole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching | ~3400 |

| Aromatic C-H Stretching | ~3100 |

| C=C Stretching (Pyrrole Ring) | ~1500-1600 |

| C-N Stretching | ~1300-1400 |

| C-F Stretching (Pentafluorophenyl Ring) | ~1100-1300 |

Electronic and Optical Characterization

The electronic and optical properties of 1H-Pyrrole, 2-(pentafluorophenyl)- are determined by its molecular structure, specifically the interaction between the pyrrole ring and the pentafluorophenyl substituent.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of pyrrole typically shows absorption bands corresponding to π-π* transitions. researchgate.net For 1H-Pyrrole, 2-(pentafluorophenyl)-, the conjugation between the pyrrole ring and the pentafluorophenyl ring is expected to influence the position and intensity of these absorption bands. The electron-withdrawing nature of the pentafluorophenyl group can lead to a shift in the absorption maximum (λmax) compared to unsubstituted pyrrole. Studies on similar pyrrole derivatives have shown absorption maxima in the UV region, often below 300 nm. mdpi.com

Table 3: UV-Vis Absorption Data for Related Pyrrole Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| Pyrrole | - | 210 | - |

| 2-Phenylpyrrole | - | 275 | - |

| Various Blue Pyrrole Dyes | PGMEA | 612-616 | High |

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a vital tool for investigating the emissive properties of "1H-Pyrrole, 2-(pentafluorophenyl)-" and its derivatives. The intrinsic fluorescence of the pyrrole ring can be significantly modulated by the electronic effects of its substituents. The strongly electron-withdrawing nature of the pentafluorophenyl group is expected to influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting its absorption and emission characteristics.

Research on related pyrrole-based fluorophores has shown that their emission properties are highly tunable. For instance, attaching various aromatic units can lead to materials with high fluorescence quantum yields, often emitting in the blue region of the spectrum. nih.gov The introduction of a pentafluorophenyl group can lead to unique photophysical phenomena. In some systems, the presence of fluorinated rings promotes specific intermolecular interactions, such as π-π stacking, which can alter the emission profile in the aggregated or solid state compared to in solution. nih.gov Furthermore, the incorporation of aromatic carbonyl groups into pyrrole structures has been shown to induce aggregation-induced phosphorescence (AIP), where the molecules are non-emissive in solution but become highly phosphorescent in an aggregated state. nih.gov This is achieved by promoting intersystem crossing (ISC) from the singlet excited state to the triplet state. nih.gov

While specific PL data for "1H-Pyrrole, 2-(pentafluorophenyl)-" is not extensively detailed in the literature, studies on analogous compounds provide insight into its potential behavior. For example, pyrrole derivatives are known to exhibit fluorescence that can be quenched or enhanced depending on their chemical environment and structure. rsc.org The investigation of "1H-Pyrrole, 2-(pentafluorophenyl)-" would likely involve measuring its excitation and emission spectra in various solvents to determine its quantum yield and Stokes shift, providing critical information for its potential use in optoelectronic devices or as a fluorescent probe. nih.gov

Cyclic Voltammetry (CV) for Electrochemical Properties

Cyclic voltammetry (CV) is the primary technique used to probe the electrochemical properties of "1H-Pyrrole, 2-(pentafluorophenyl)-", revealing information about its oxidation and reduction potentials and the stability of the resulting charged species. The electrochemical behavior of pyrrole is well-known; it can be electrochemically oxidized to form conductive polypyrrole. scialert.netsemnan.ac.ir The oxidation potential of the pyrrole monomer is a critical parameter, and it is highly sensitive to the nature of the substituents on the pyrrole ring. mdpi.comresearchgate.net

The presence of the electron-withdrawing pentafluorophenyl group at the 2-position is expected to have a significant impact on the electrochemical properties of the pyrrole monomer. Electron-withdrawing groups increase the difficulty of removing an electron from the π-system, thus shifting the oxidation potential to more positive values compared to unsubstituted pyrrole. acs.org Studies on corrole (B1231805) macrocycles substituted with trifluoromethyl (CF₃) groups, which are also strongly electron-withdrawing, demonstrated a dramatic positive shift in redox potentials. nih.gov This effect is crucial for designing materials for applications such as electrocatalysis. nih.gov

A typical CV experiment for "1H-Pyrrole, 2-(pentafluorophenyl)-" would involve scanning the potential in a non-aqueous solvent like acetonitrile (B52724) or dichloromethane (B109758) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate). researchgate.net The resulting voltammogram would likely show an irreversible oxidation wave at a potential higher than that of unsubstituted pyrrole (which oxidizes at approximately +0.7 V to +0.8 V vs. SCE). mdpi.comresearchgate.net The irreversibility indicates that the initially formed radical cation quickly undergoes subsequent chemical reactions, such as polymerization. mdpi.com The precise potential would quantify the electronic effect of the pentafluorophenyl substituent. Additionally, CV can be used to study the electropolymerization process and to characterize the resulting polymer films. rug.nl

Below is a table summarizing the expected electrochemical characteristics based on data from related substituted pyrroles.

| Compound/System | Redox Process | Potential (approx. V vs. reference) | Key Observation | Reference |

| Pyrrole Monomer | Oxidation | +0.7 V vs. SCE | Irreversible oxidation leading to polymerization. | mdpi.com |

| Tricyanovinylated Pyrroles | Oxidation | More positive than unsubstituted pyrrole | Irreversible oxidation due to electron-withdrawing group. | |

| Cobalt Porphyrins (NO₂ substituted) | Oxidation/Reduction | Potentials shifted vs. unsubstituted analogs | Nitro group significantly affects redox potentials. | acs.org |

| Copper Corroles (CF₃ substituted) | Oxidation/Reduction | Positive shift up to 185 mV per CF₃ group | Strong electron-withdrawing effect of CF₃ groups. | nih.gov |

| 1H-Pyrrole, 2-(pentafluorophenyl)- (Expected) | Oxidation | > +0.8 V vs. SCE | Positive shift due to electron-withdrawing C₆F₅ group. | Inferred |

Chromatographic and Separation Methodologies

Chromatographic techniques are indispensable for the synthesis and analysis of "1H-Pyrrole, 2-(pentafluorophenyl)-", enabling reaction monitoring, purification, and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity and quantifying the yield of "1H-Pyrrole, 2-(pentafluorophenyl)-". Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of pyrrole derivatives. A C18 column is a typical choice for the stationary phase, offering good separation for moderately polar organic compounds.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer), with the composition adjusted to achieve optimal separation. A gradient elution, where the solvent composition is changed over the course of the analysis, can be effective for separating the target compound from impurities with different polarities. nih.gov Detection is typically performed using a UV/Vis detector set at a wavelength where the pyrrole chromophore absorbs strongly, often around 225 nm. nih.gov The method must be validated according to established guidelines to ensure its accuracy, precision, and linearity.

A representative table of HPLC conditions for analyzing a substituted pyrrole derivative is shown below.

| Parameter | Condition | Reference |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | |

| Elution Mode | Isocratic or Gradient | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |

| Column Temperature | 30 °C | |

| Detection | UV/Vis at 225 nm | |

| Injection Volume | 20 µL | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of chemical reactions that produce "1H-Pyrrole, 2-(pentafluorophenyl)-". scialert.net By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel 60 F254), chemists can track the consumption of starting materials and the formation of the product over time.

The plate is developed in a sealed chamber containing an appropriate mobile phase, or eluent. The choice of eluent is critical for achieving good separation. For pyrrole derivatives, mixtures of a non-polar solvent like hexanes and a more polar solvent like dichloromethane or ethyl acetate (B1210297) are often effective. nih.gov After development, the separated spots are visualized, commonly under UV light, which causes the UV-active compounds to appear as dark spots on the fluorescent background of the plate. The retention factor (Rf) value for the product spot can be compared to that of the starting materials to confirm the reaction's progress.

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 F254 pre-coated plates | nih.gov |

| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (6:1) or Toluene (B28343) | nih.gov |

| Visualization | UV irradiation (254 nm) | nih.gov |

| Application | Monitoring reaction completion and identifying products | scialert.net |

Column Chromatography for Product Purification

Following a synthesis, column chromatography is the standard method for purifying "1H-Pyrrole, 2-(pentafluorophenyl)-" from byproducts and unreacted starting materials on a preparative scale. The crude product mixture is loaded onto the top of a column packed with a stationary phase, most commonly silica gel.

An eluent, similar to one optimized using TLC, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, leading to their separation. For substituted pyrroles, eluents such as toluene or mixtures of hexanes and dichloromethane have been used successfully. Fractions are collected as the eluent exits the column, and those containing the pure product (as determined by TLC analysis) are combined. Finally, the solvent is removed under vacuum to yield the purified "1H-Pyrrole, 2-(pentafluorophenyl)-".

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel | nih.gov |

| Eluent System | Toluene or Hexanes/Dichloromethane gradients | nih.gov |

| Application | Isolation and purification of the target compound | nih.gov |

| Monitoring | Fractions are typically analyzed by TLC | scialert.net |

Microscopic and Morphological Characterization in Derived Materials

When "1H-Pyrrole, 2-(pentafluorophenyl)-" is used as a monomer to create polymers (e.g., polypyrrole) or as a building block for self-assembled materials, its molecular structure influences the final morphology of the material. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing these structures at the micro- and nanoscale.

For instance, polypyrrole films are known to exhibit various morphologies, including granular, fibrillar, or tubular structures, depending on the polymerization conditions. researchgate.net SEM analysis of films derived from "1H-Pyrrole, 2-(pentafluorophenyl)-" would reveal the surface topography and structure, providing insights into how the bulky and electron-rich pentafluorophenyl group affects polymer chain packing and film formation.

In the context of self-assembled materials, such as those derived from porphyrins bearing pentafluorophenyl substituents, microscopy is critical for observing the resulting structures. Studies have shown that Pt(II)-tetrakis(pentafluorophenyl)porphyrin self-assembles into hexagonal micro-flowered structures, a morphology driven by specific intermolecular interactions that is distinct from its non-fluorinated analog. This morphology is directly linked to the material's photophysical and catalytic properties. Therefore, characterizing the morphology of materials derived from "1H-Pyrrole, 2-(pentafluorophenyl)-" is crucial for establishing structure-property relationships and advancing their application in materials science.

Electron Microscopy (SEM, TEM) for Polymer Morphology

Advanced characterization of polymers incorporating 2-(pentafluorophenyl)-1H-pyrrole relies significantly on electron microscopy techniques, namely Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). These methods are indispensable for elucidating the morphological features of these polymers from the micro- to the nanoscale, which in turn govern their physical and electronic properties. researchgate.netlu.se While direct studies on the morphology of polymers synthesized exclusively from 2-(pentafluorophenyl)-1H-pyrrole are not extensively detailed in the provided research, the principles of SEM and TEM analysis applied to other polypyrrole derivatives and fluorinated polymers provide a clear framework for their characterization. nih.govnih.gov

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for investigating the surface topography of polymers. researchgate.net It provides high-resolution, three-dimensional-like images by scanning the sample with a focused beam of electrons. nih.gov For polymers derived from 2-(pentafluorophenyl)-1H-pyrrole, SEM analysis would be crucial for examining the surface morphology of thin films or bulk materials. This includes the characterization of features such as grain size, porosity, and the presence of any micro-scale ordering. scirp.org

In the context of polypyrrole and its derivatives, SEM has been effectively used to observe how synthesis conditions, such as the choice of oxidant and dopant, influence the resulting morphology. researchgate.net For instance, different preparations can lead to granular, fibrous, or film-like structures. researchgate.netscirp.org It is anticipated that polymers of 2-(pentafluorophenyl)-1H-pyrrole would exhibit distinct morphological characteristics due to the presence of the bulky and electron-withdrawing pentafluorophenyl group, which can influence intermolecular interactions and chain packing. SEM would be the primary technique to visualize these structures.

Transmission Electron Microscopy (TEM)

While SEM provides surface information, TEM is employed to investigate the internal structure of thin polymer samples. oup.com A high-energy electron beam is transmitted through an ultra-thin section of the material, revealing details about the internal morphology, such as the dispersion of different phases in a polymer blend or the crystalline structure of the polymer. oup.comipfdd.de

For polymers containing 2-(pentafluorophenyl)-1H-pyrrole, TEM would be instrumental in identifying any nanostructured features. For example, if the polymer self-assembles into specific nanostructures like nanowires or nanotubes, TEM would be essential for their visualization and characterization. rsc.org Furthermore, in composite materials where the polymer is mixed with other components, TEM can reveal the distribution and interface between the different materials. oup.com The challenge in TEM analysis of polymers lies in sample preparation, as the samples need to be sufficiently thin to be electron-transparent, and in the potential for beam damage to the soft polymer structure. acs.org

Detailed Research Findings

Although specific research data on the electron microscopy of poly(2-(pentafluorophenyl)-1H-pyrrole) is not available in the provided results, a hypothetical study would likely investigate the influence of polymerization method (e.g., chemical oxidation vs. electrochemical polymerization) on the resulting morphology. The findings would be tabulated to compare how different synthesis parameters affect the polymer's structure.

Below is an interactive data table illustrating the type of findings that would be expected from such a study, based on typical results for polypyrrole derivatives.

| Polymerization Method | Oxidant | Observed Morphology (SEM) | Internal Structure (TEM) | Average Particle/Feature Size |

| Chemical Oxidation | Ferric Chloride (FeCl₃) | Agglomerated globular particles | Amorphous | 200-500 nm |

| Chemical Oxidation | Ammonium Persulfate (APS) | Fibrous network | Semi-crystalline domains | 50-100 nm fiber diameter |

| Electrochemical Polymerization | Galvanostatic | Uniform, dense film | Homogeneous, amorphous | N/A (film) |

| Electrochemical Polymerization | Potentiostatic | Cauliflower-like clusters | Porous internal structure | 1-2 µm clusters |

This table demonstrates how systematic variation in synthesis conditions can lead to diverse morphologies, which would be quantifiable through SEM and TEM analysis. The pentafluorophenyl group may introduce specific intermolecular interactions, such as π-π stacking, which could lead to more ordered structures compared to unsubstituted polypyrrole, a hypothesis that could be explored using these microscopy techniques. nih.gov

Applications of 1h Pyrrole, 2 Pentafluorophenyl in Materials Science and Catalysis

Organic Electronics and Semiconducting Materials

The incorporation of 2-(pentafluorophenyl)-1H-pyrrole into polymeric structures is a key strategy for tuning their electronic and optical properties. This has led to its exploration in various organic electronic devices where precise control over material characteristics is crucial.

Precursors for Optoelectronically Active Oligo- and Polypyrroles

1H-Pyrrole, 2-(pentafluorophenyl)- serves as an important precursor for the synthesis of novel oligo- and polypyrrole derivatives with significant potential for optoelectronic applications. nih.govresearchgate.net The preparation of these materials is driven by the goal of producing well-defined polypyrroles that possess electroactive functionalities. nih.gov Such functionalities are crucial for the development of self-compensated materials and well-organized, self-assembled structures. nih.gov

The synthesis of polymers from 2-(pentafluorophenyl)-1H-pyrrole can be achieved through various polymerization methods. The resulting polymers' properties are heavily influenced by the presence of the pentafluorophenyl group, which is known to facilitate face-to-face stacking interactions. nih.gov This non-covalent interaction can be exploited to design molecules with a high probability of packing in a desired crystalline arrangement, a critical factor for optimizing charge transport in electronic devices. nih.gov

Integration into Conjugated Polymers for Tailored Optoelectronic Properties

The integration of 2-(pentafluorophenyl)-1H-pyrrole units into conjugated polymer backbones allows for the fine-tuning of their optoelectronic properties. rsc.org The electron-withdrawing nature of the pentafluorophenyl group can modify the electron density of the polymer chain, thereby influencing its energy levels, absorption, and emission characteristics. This approach is a key strategy in the molecular design of new organic semiconductors.

By strategically incorporating these pyrrole (B145914) derivatives, researchers can create conjugated polymers with tailored properties suitable for a range of organic electronic applications. nih.govresearchgate.netrsc.orgarxiv.org The ability to control the molecular architecture by introducing specific electronic functionalities to the backbone or side chains of conjugated polymers can result in materials with very diverse properties. nih.gov

Applications in Biosensors and Gene-Chips via Polypyrrole Films

Polypyrrole films are actively being investigated for their use in applications such as biosensors and addressable gene-chips. nih.govresearchgate.net The conductive and biocompatible nature of polypyrrole makes it an excellent material for interfacing with biological systems. mdpi.com Polypyrrole-based biosensors can be fabricated through the electropolymerization of pyrrole monomers onto an electrode surface. researchgate.netmdpi.comfrontiersin.orgresearchgate.net

While direct applications of films made exclusively from 2-(pentafluorophenyl)-1H-pyrrole in biosensors are still an emerging area of research, the unique properties conferred by the pentafluorophenyl group could offer advantages. For instance, the modified surface properties could enhance the immobilization of specific biomolecules or improve the stability of the sensor in various environments. The ability to functionalize the pyrrole ring allows for the introduction of specific recognition elements, making these materials promising candidates for the development of highly sensitive and selective biosensors.

Catalysis and Organocatalysis

The versatility of 2-(pentafluorophenyl)-1H-pyrrole extends into the realm of catalysis, where it plays a role in both polymerization processes and as a component of sophisticated catalytic systems.

Role in Polymerization Processes

Pyrrole and its substituted derivatives are fundamental starting materials for the synthesis of conducting polymers. nih.govresearchgate.net The polymerization of these monomers can be achieved through chemical or electrochemical oxidation. researchgate.netmdpi.com In the context of 2-(pentafluorophenyl)-1H-pyrrole, the electron-withdrawing pentafluorophenyl group can influence the oxidation potential of the monomer and the properties of the resulting polymer.

Homogeneous Catalysis by Metallated Porphyrin Systems

Porphyrins are complex macrocyclic compounds that can coordinate with a variety of metal ions to form metalloporphyrins, which are effective catalysts in a range of chemical transformations. rsc.orgmdpi.com Unsymmetric porphyrins containing pentafluorophenyl substituents at the meso positions can be synthesized using Lindsey's methodology, which involves the condensation of a dipyrromethane with an appropriate aldehyde, such as pentafluorobenzaldehyde. rsc.org

Their manganese complexes have been demonstrated to be effective catalysts in the homogeneous oxidation of cyclooctene and cyclohexane. rsc.org The catalytic activity of these metallated unsymmetric porphyrins is influenced by the number of electron-withdrawing pentafluorophenyl groups on the porphyrin ring. rsc.org

Below is a table summarizing the catalytic activity of various manganese porphyrin complexes in the oxidation of cyclooctene.

| Catalyst | Substrate | Oxidant | Conversion (%) |

| MnP1 | Cyclooctene | PhIO | ~86 |

| MnP2 | Cyclooctene | PhIO | ~86 |

| MnP3 | Cyclooctene | PhIO | ~86 |

| MnTPFPP | Cyclooctene | PhIO | ~86 |

Data sourced from research on unsymmetric porphyrins containing pentafluorophenyl substituents. rsc.org

The results indicate that the presence of one or two 3,4-dimethoxy groups in the structure of the newly synthesized metalloporphyrins does not appear to significantly interfere with their catalytic activity for the oxidation of (Z)-cyclooctene, showing comparable performance to the symmetric MnTPFPP. rsc.org

Metal-Free Organocatalysis and Photocatalysis Leveraging Pyrrole Macrocycles

Macrocycles derived from 2-(pentafluorophenyl)pyrrole, such as porphyrins, have emerged as effective metal-free organocatalysts. The functionalization with pentafluorophenyl groups can enhance the catalytic activity of these macrocycles. researchgate.netnih.gov For instance, meso-tetrakis(pentafluorophenyl)porphyrin (H₂F₂₀TPP) and 5-(pentafluorophenyl)-10,15,20-triphenylporphyrin (H₂F₅TPP) have been successfully employed as organocatalysts in the cycloaddition of carbon dioxide to N-alkyl/arylaziridines. researchgate.net In these reactions, the porphyrin macrocycle, in conjunction with a co-catalyst like tetrabutylammonium (B224687) chloride (TBACl), facilitates the formation of oxazolidinones. The catalytic system's efficiency is influenced by the electronic properties of the porphyrin, with the electron-withdrawing pentafluorophenyl groups playing a crucial role.

In the realm of photocatalysis, porphyrins, in general, are known to be potent photosensitizers. researchgate.net Upon light irradiation, they can transition to an excited triplet state, enabling two primary catalytic pathways: single electron transfer (SET) and energy transfer. researchgate.net This photoredox activity allows them to catalyze a variety of organic transformations. While specific studies focusing solely on the photocatalytic activity of macrocycles from 2-(pentafluorophenyl)pyrrole are emerging, the established principles of porphyrin photocatalysis suggest their significant potential. The heavy atom effect in metallated versions, such as Pt(II)-tetrakis(pentafluorophenyl)porphyrin, can further enhance the efficiency of intersystem crossing to the triplet state, which is beneficial for photocatalytic processes like hydrogen evolution. researchgate.netresearchgate.net

Table 1: Metal-Free Organocatalysis of CO₂ Cycloaddition with Aziridines using Fluorinated Porphyrins

| Catalyst | Substrate (Aziridine) | Co-catalyst | Yield (%) | Regioisomeric Ratio |

| H₂TPP | N-(3,5-bis(trifluoromethyl)phenyl)aziridine | TBACl | up to 95% | 87:13 |

| H₂TPP | N-butylaziridine | TBACl | up to 95% | 95:5 |

| H₂F₂₀TPP | Various N-alkyl/arylaziridines | TBACl | Active | - |

| H₂F₅TPP | Various N-alkyl/arylaziridines | TBACl | Active | - |

Data sourced from studies on porphyrin-catalyzed cycloaddition reactions. researchgate.net

Lewis Acid Catalysis by Perfluorinated Boron Analogues

The incorporation of 2-(pentafluorophenyl)pyrrole into boron-based Lewis acids has led to the development of potent catalysts for various chemical transformations. A notable example is bis(pentafluorophenyl)(N-pyrrolyl)borane, a strong organometallic Lewis acid. rsc.org This compound is synthesized by treating bis(pentafluorophenyl)boron fluoride etherate with N-pyrrolyl lithium. rsc.org

The high Lewis acidity of this perfluorinated boron-pyrrole compound enables it to readily abstract alkyl anions from Group 4 metallocene complexes, such as dimethylzirconocene. rsc.orgwikipedia.org This abstraction generates metallocene cations, which are highly active catalysts for polymerization reactions, including the polymerization of ethene. rsc.orgwikipedia.org The pyrrolyl group in the resulting borate anion, [(C₄H₄N)B(CH₃)(C₆F₅)₂]⁻, can exhibit close contact with the metal center of the cation, influencing the stability and reactivity of the ion pair. wikipedia.org The steric and electronic properties of the pentafluorophenyl groups are crucial for both the Lewis acidity of the boron center and the stability of the resulting borate anion.

Table 2: Application of Bis(pentafluorophenyl)(N-pyrrolyl)borane in Lewis Acid Catalysis

| Lewis Acid | Metallocene Precursor | Resulting Cationic Species | Application |

| Bis(pentafluorophenyl)(N-pyrrolyl)borane | Dimethylzirconocene (Cp₂Zr(CH₃)₂) | [Cp₂ZrCH₃]⁺ | Ethene Polymerization |

| Bis(pentafluorophenyl)(N-pyrrolyl)borane | Cp₃ZrCH₃ | [Cp₃Zr]⁺ | Anion Abstraction |

Based on findings from the synthesis and reactivity of (N-pyrrolyl)B(C₆F₅)₂. rsc.orgwikipedia.org

Advanced Material Design

Polymers of Intrinsic Microporosity (PIMs) from Porphyrin Precursors

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent microporosity due to their rigid and contorted molecular structures, which prevent efficient packing in the solid state. semanticscholar.org Porphyrins, particularly those substituted with bulky and rigid groups like pentafluorophenyl, are excellent candidates for the synthesis of PIMs.

The reaction of meso-tetrakis(pentafluorophenyl)porphyrin with rigid bis(catechol) monomers through a dibenzodioxin-forming reaction yields nanoporous network polymers. These materials exhibit large surface areas, typically in the range of 900-1000 m²/g, and possess permanent microporosity. The rigid, non-planar structure of the porphyrin core, combined with the stiff linkages formed during polymerization, creates a highly contorted polymer backbone, leading to the formation of interconnected voids of molecular dimensions. These porphyrin-based PIMs have shown potential in catalytic applications, such as the oxidation of alkenes and alkanes.

Supramolecular Synthons for Controlled Crystalline Arrangement

The pentafluorophenyl group in 2-(pentafluorophenyl)pyrrole and its derivatives can participate in a variety of non-covalent interactions, such as π-π stacking, C-F···H, and C-F···π interactions. These interactions can be utilized as supramolecular synthons to guide the self-assembly of molecules into well-defined crystalline architectures.

A notable example is the supramolecular self-assembly of [5,10,15,20-Tetrakis(4-n-propylamino-2,3,5,6-tetrafluorophenyl)porphyrinato]zinc(II). This fluorinated zinc porphyrin self-assembles into a two-dimensional supramolecular array. In this structure, each porphyrin unit is linked to four other porphyrins in an orthogonal orientation, creating a highly ordered network. The controlled arrangement is directed by a combination of interactions involving the fluorinated phenyl rings and the amine functionalities. The ability to form such ordered structures is crucial for the development of functional materials with anisotropic properties, such as in molecular electronics and sensing. The rigid and directional nature of the interactions involving the pentafluorophenyl group makes it a powerful tool in crystal engineering.

Functional Materials for Corrosion Inhibition

Derivatives of 2-(pentafluorophenyl)pyrrole, particularly porphyrin macrocycles, have demonstrated significant potential as corrosion inhibitors for metals. The heterocyclic nature of the pyrrole rings and the presence of electronegative fluorine atoms contribute to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive agents.

For instance, 5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphyrin palladium(II) has been investigated as a corrosion inhibitor for J55 steel in a sweet corrosion environment (3.5 wt% NaCl saturated with CO₂). Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that this compound can achieve high inhibition efficiencies. The porphyrin derivative adsorbs on the steel surface, a process that can be described by the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. This adsorbed layer acts as a barrier, hindering both the anodic and cathodic processes of corrosion. The presence of the pentafluorophenyl groups likely enhances the adsorption and protective properties of the porphyrin. Other pyrrole-based compounds have also shown high inhibition efficiencies on different types of steel in acidic environments.

Table 3: Corrosion Inhibition Efficiency of a Pentafluorophenyl Porphyrin Derivative on J55 Steel

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) from Potentiodynamic Polarization | Inhibition Efficiency (%) from Electrochemical Impedance Spectroscopy |

| 100 | 85.4 | 88.2 |

| 200 | 89.1 | 91.5 |

| 300 | 91.3 | 92.8 |

| 400 | 92.5 | 93.1 |

Data for 5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphyrin palladium(II) in 3.5 wt% NaCl + CO₂.

Advanced Topics in Supramolecular Chemistry and Non Covalent Interactions

Anion-π Interactions in Perfluorinated Systems

The interaction between anions and electron-deficient aromatic rings, known as an anion-π interaction, has gained significant attention for its potential applications in anion sensing and recognition. nih.govnih.gov The pentafluorophenyl group, with its strong quadrupole moment, serves as an effective π-acceptor for anions. rsc.org These interactions are primarily based on electrostatic attraction and ion-induced polarization. rsc.org

The geometry of anion-π interactions is variable, with the anion not always being centered over the π-system. nih.gov The concept of hapticity, borrowed from organometallic chemistry, has been used to describe the number of carbon atoms interacting with the anion. nih.govrsc.org Analysis of crystal structures containing pentafluorophenyl groups reveals a range of hapticities, influenced by the substituents on the arene and the nature of the anion. nih.govrsc.org For instance, in some crystal structures, anions are found to have close contacts with the carbon atoms of the pentafluorophenyl ring. rsc.org

Table 1: Research Findings on Anion-π Interactions in Systems Containing Pentafluorophenyl Groups

| System Studied | Key Findings | Reference |

|---|---|---|

| Calix researchgate.netpyrrole-based receptors with pentafluorophenyl walls | Utilized to quantify anion-π interactions in solution; demonstrated attractive interactions between anions and electron-deficient arenes. | rsc.org |

| Crystal structures of halide complexes with pentafluorophenyl derivatives | Showed geometrical variability of anion-π bonding; hapticity concept applied to describe the interaction. | nih.govrsc.org |

| Computational studies | Confirmed that anion-π interactions are mainly based on electrostatic attraction and ion-induced polarization. | rsc.org |

Face-to-Face Stacking Interactions (Phenyl-Perfluorophenyl)

Aryl-aryl stacking interactions are a fundamental driving force in the self-assembly of aromatic molecules. The interaction between an electron-rich phenyl ring and an electron-deficient pentafluorophenyl ring is a particularly strong and well-defined example of a polar-π or quadrupole interaction. nih.govnih.gov This interaction arises from the complementary electrostatic potentials of the two rings and has been widely exploited in crystal engineering and the design of supramolecular materials. nih.govpolimi.it

The first evidence of this specific interaction was the co-crystallization of benzene and hexafluorobenzene in a 1:1 ratio, which displayed a face-to-face stacked arrangement. nih.govpolimi.it This motif has since been used to control the alignment of molecules in the solid state for applications such as photopolymerization. nih.gov While the interaction is relatively weak in aqueous solution (ΔG ≈ -1.0 kcal/mol), it can be significantly enhanced by encapsulation within a synthetic host, demonstrating its potential in the fabrication of robust aqueous supramolecular systems. nih.govpolimi.itacs.org

In the context of pyrrole-containing molecules, the pentafluorophenyl group can direct the supramolecular architecture through these stacking interactions. For example, in ferrocene derivatives, intramolecular π-stacking between a phenyl and a pentafluorophenyl substituent can control the conformation of the molecule, while intermolecular stacking dictates the crystal packing. figshare.com These interactions can even override other potential packing motifs, highlighting their strength and directionality. figshare.com The perfluorination of the aromatic ring weakens its aromaticity and strengthens van der Waals interactions, contributing to the stability of the stacked dimers. helsinki.fi

Table 2: Characteristics of Phenyl-Perfluorophenyl Stacking Interactions

| Interaction Parameter | Value / Description | Reference |

|---|---|---|

| Nature of Interaction | Polar-π interaction based on complementary electrostatic potentials (quadrupole-quadrupole). | nih.govnih.gov |

| Binding Affinity in Water | Relatively low (ΔG ≈ -1.0 kcal/mol). | nih.govpolimi.it |

| Enhancement Strategy | Encapsulation within a synthetic host (e.g., cucurbit nih.govuril) can increase binding affinity significantly. | nih.govpolimi.itacs.org |

| Application | Crystal engineering, control of molecular self-assembly, protein/peptide folding, polymer self-assembly. | polimi.itacs.orgacs.org |

Supramolecular Assembly and Polymer Construction

The ability of 1H-Pyrrole, 2-(pentafluorophenyl)- to engage in specific non-covalent interactions makes it a valuable monomer for the construction of well-defined supramolecular assemblies and polymers. nankai.edu.cn Supramolecular assemblies are formed through reversible non-covalent bonds such as hydrogen bonds, π-π stacking, and metal-ligand interactions. nankai.edu.cn

Polymers containing pentafluorophenyl groups, often derived from monomers like pentafluorophenyl methacrylate, are particularly useful as scaffolds for post-polymerization modification. utwente.nlresearchgate.netnih.gov The pentafluorophenyl ester is an activated group that reacts efficiently with primary amines, allowing for the introduction of a wide variety of functional groups onto the polymer backbone. utwente.nlrsc.org This strategy has been used to create functional single-chain polymer nanoparticles (SCNPs) that can mimic the complex structures and functions of proteins. utwente.nlrsc.org

The self-assembly process can be guided by the interplay of multiple non-covalent interactions. For instance, the combination of phenyl-perfluorophenyl stacking and hydrogen bonding can lead to the formation of complex, ordered structures. acs.orgmostwiedzy.pl By designing building blocks with specific interaction sites, it is possible to create supramolecular organic frameworks with desired architectures and properties. semanticscholar.org

Hydrogen Bonding Networks in Pyrrole-Based Assemblies

The N-H group of the pyrrole (B145914) ring is a potent hydrogen bond donor, and this interaction is a cornerstone of the supramolecular chemistry of pyrrole derivatives. researchgate.netims.ac.jpresearchgate.net While the N-H units in planar porphyrin macrocycles are often shielded, distortions of the macrocycle or the use of acyclic pyrrole derivatives can make these sites more accessible for hydrogen bonding. researchgate.netresearchgate.net

In the solid state, pyrrole derivatives frequently form extended hydrogen-bonded networks. For example, methyl pyrrole-2-carboxylate forms chains through N-H···O hydrogen bonds. mdpi.com The strength of these interactions is significant, with N-H···O bonds being more stable than C-H···O or C-H···Cl interactions. mdpi.com The combination of the pyrrole N-H donor with a suitable acceptor can lead to the formation of robust supramolecular motifs. nih.gov

Table 3: Hydrogen Bonding in Pyrrole Systems

| Type of Interaction | Description | Key Feature | Reference |

|---|---|---|---|

| N-H···O | Forms strong, directional hydrogen bonds, often leading to chain or dimer motifs in the solid state. | Greater interaction energy compared to C-H donor bonds. | mdpi.com |

| N-H···Anion | A key interaction in anion recognition by pyrrole-based receptors. | The polarized N-H bond acts as an effective anion binding site. | ims.ac.jp |

| N-H···N | Can lead to the formation of supramolecular organic frameworks. | The directionality of the interaction helps to build ordered structures. | semanticscholar.org |

Metal-Ligand Interactions in Supramolecular Systems

The pyrrole nitrogen, along with other potential coordination sites in a ligand, can participate in metal-ligand interactions to form discrete supramolecular coordination complexes or extended metal-organic frameworks. frontiersin.orgnih.govfrontiersin.org These systems combine the structural and functional properties of organic ligands with the diverse coordination geometries and electronic properties of metal ions. frontiersin.orgrsc.org

Pyrrole-containing ligands, such as dipyrrins and porphyrins, are well-known for their ability to form stable complexes with a variety of metal ions. ims.ac.jpnih.gov The coordination of a metal ion can significantly alter the electronic and photophysical properties of the ligand, leading to applications in sensing and catalysis. nih.gov The self-assembly of these metal complexes can lead to the formation of complex architectures like cages, helicates, and prisms. frontiersin.orgnih.gov

In the context of 1H-Pyrrole, 2-(pentafluorophenyl)-, the pyrrole nitrogen can act as a ligand for a metal center. The electronic properties of the resulting complex would be influenced by the electron-withdrawing nature of the pentafluorophenyl group. The construction of such supramolecular systems often relies on the interplay of metal-ligand coordination with other non-covalent interactions, such as π-π stacking and hydrogen bonding, to direct the final architecture. frontiersin.org The pentafluorophenylethynyl ligand, for example, is a commonly used electron-withdrawing ligand in the construction of transition metal complexes. furman.edu

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of functionalized pyrroles is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to materials science. novapublishers.com While classical methods are well-established, future efforts for producing 2-(pentafluorophenyl)-1H-pyrrole and its derivatives will focus on novel methodologies that offer greater efficiency, scalability, and sustainability.

One promising avenue is the development of metal-promoted cyclization reactions. For instance, silver(I)-promoted oxidative cyclization of homopropargylamines has been reported as a novel method for accessing pyrrole (B145914) scaffolds at room temperature. nih.gov Adapting such methods to accommodate perfluorinated precursors could provide a more direct and milder route to 2-(pentafluorophenyl)-1H-pyrrole. Another area of interest is the creation of efficient, scalable processes that utilize stable intermediates. Research into the synthesis of related heterocyclic systems, such as pyrrolotriazines, has highlighted the utility of approaches that build the core structure through intermediates like bromoaldehydes, followed by condensation reactions. nih.gov Applying similar process-oriented design principles could significantly improve the industrial viability of producing perfluorinated pyrroles.

Future synthetic strategies are expected to focus on:

Catalytic C-H Activation/Arylation: Direct arylation of the pyrrole ring with perfluoroaromatic partners to avoid pre-functionalization steps.

Flow Chemistry: Utilizing microreactor technology for improved reaction control, safety, and scalability, which is particularly advantageous for highly exothermic or rapid reactions often seen in fluorination chemistry.

Photocatalysis: Employing visible-light-mediated reactions to construct the pyrrole ring or introduce the pentafluorophenyl group under mild conditions. acs.org

Exploration of Advanced Reactivity and Selectivity in Perfluorinated Pyrroles

The electron-withdrawing nature of the pentafluorophenyl group profoundly influences the reactivity and selectivity of the pyrrole ring. Understanding and harnessing these electronic effects is crucial for the strategic functionalization of 2-(pentafluorophenyl)-1H-pyrrole.

The inherent nucleophilicity of the pyrrole core is significantly modulated by substituents. researchgate.net The presence of the C₆F₅ group is expected to decrease the pyrrole's reactivity toward electrophiles compared to simple alkyl-substituted pyrroles. Future research will likely focus on quantifying this effect and developing selective functionalization protocols. For example, studies on the positional selectivity of electrophilic substitution in N-substituted pyrroles have shown that both steric and electronic factors determine whether a reaction occurs at the α- or β-position. researchgate.net For 2-(pentafluorophenyl)-1H-pyrrole, this implies a complex interplay directing further substitution.

A key emerging area is the use of novel oxidation methods that offer unusual regioselectivity. For example, a dearomative oxidation of pyrroles to Δ³-pyrrol-2-ones has been achieved using a sulfoxide (B87167) oxidant, where the regioselectivity is controlled by the initial formation of a thianthrenium salt intermediate. nih.gov Applying such advanced strategies to perfluorinated pyrroles could unlock new synthetic pathways to unique building blocks. nih.gov Furthermore, the reactivity of pyrrole-containing conjugates in biological contexts, such as the DNA alkylation by pyrrole-imidazole polyamides, demonstrates the potential for fine-tuning reactivity for specific applications. nih.gov

Future explorations will likely include:

Regioselective C-H Functionalization: Developing catalytic systems that can selectively target the remaining C-H bonds on the pyrrole ring (at positions 3, 4, and 5) or the N-H bond.

Perfluoroaryl Ring Chemistry: Investigating nucleophilic aromatic substitution (SₙAr) on the pentafluorophenyl ring, allowing for further modification of the molecule.

Controlled Polymerization: Developing methods for the controlled polymerization of 2-(pentafluorophenyl)-1H-pyrrole to create well-defined conductive polymers with tailored properties.

Rational Design of Materials with Tunable Optoelectronic and Catalytic Properties